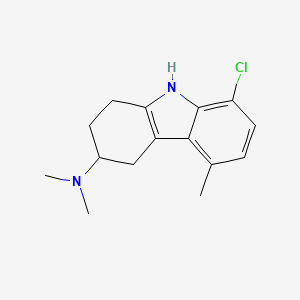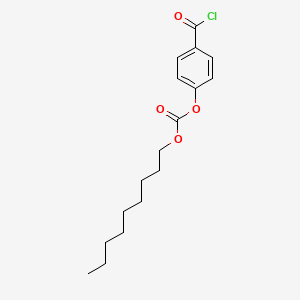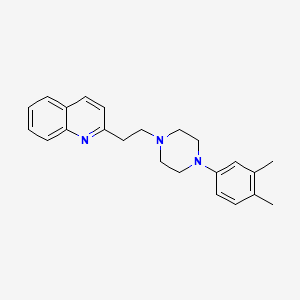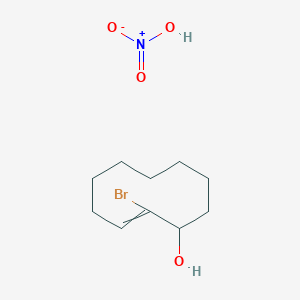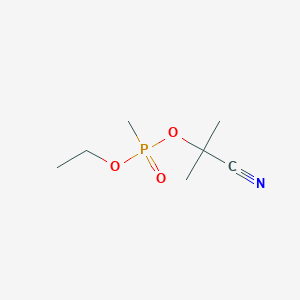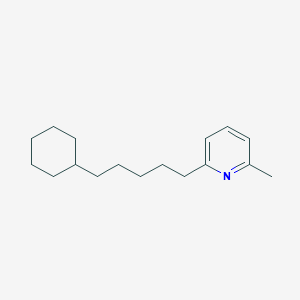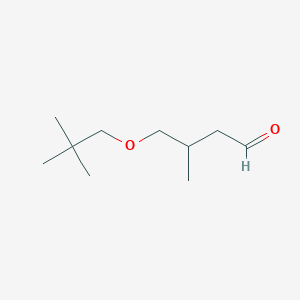![molecular formula C22H14F2O2 B14611424 2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 60423-37-2](/img/structure/B14611424.png)
2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and properties. It features an indene backbone substituted with bis(4-fluorophenyl)methyl groups, making it a compound of interest in various fields of research, including organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with bis(4-fluorophenyl)methyl reagents under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where indene reacts with bis(4-fluorophenyl)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-fluorophenyl)methyl derivatives: Compounds with similar bis(4-fluorophenyl)methyl groups but different core structures.
Indene derivatives: Compounds with an indene backbone but different substituents.
Uniqueness
2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione is unique due to its specific combination of indene and bis(4-fluorophenyl)methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
60423-37-2 |
|---|---|
Molekularformel |
C22H14F2O2 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
2-[bis(4-fluorophenyl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C22H14F2O2/c23-15-9-5-13(6-10-15)19(14-7-11-16(24)12-8-14)20-21(25)17-3-1-2-4-18(17)22(20)26/h1-12,19-20H |
InChI-Schlüssel |
IQJIMTBTFWBVNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-](/img/structure/B14611366.png)

![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)
![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)
![3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14611381.png)
